REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH2:12][CH3:13])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:19])[CH:5]=[C:6]([C:14]([O:16]CC)=[O:15])[NH:7]2.[OH-].[Na+]>>[Br:1][C:2]1[CH:11]=[C:10]([CH2:12][CH3:13])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:19])[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[NH:7]2 |f:1.2|
|
Name
|
ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C=C(NC2=CC(=C1)CC)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(C=C(NC2=CC(=C1)CC)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.378 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |